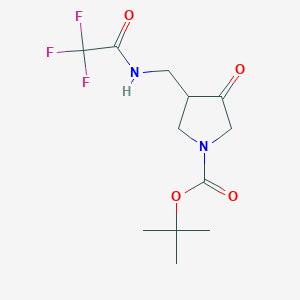

tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived intermediate featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a ketone moiety at position 3, and a trifluoroacetamido-methyl substituent at position 3. Its structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis. For instance, it serves as a precursor in the preparation of complex carboxamide derivatives, as demonstrated in a European patent application (EP 4 374 877 A2), where it participates in Mitsunobu-type reactions to form spirocyclic compounds .

The trifluoroacetamido group enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection under acidic conditions. This compound’s reactivity is critical in constructing nitrogen-containing heterocycles, which are prevalent in drug discovery.

Properties

IUPAC Name |

tert-butyl 3-oxo-4-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2O4/c1-11(2,3)21-10(20)17-5-7(8(18)6-17)4-16-9(19)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDNYIBUMYHKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)CNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 4-(Aminomethyl)-3-oxopyrrolidine-1-carboxylate

This intermediate is typically synthesized via reductive amination of tert-butyl 3-oxo-4-formylpyrrolidine-1-carboxylate using sodium cyanoborohydride and ammonium acetate in methanol. Yields range from 70–85%, with purity confirmed by NMR ( 1.42 ppm for Boc tert-butyl protons) and LC-MS ([M+H] = 229.1).

Stepwise Synthesis and Reaction Optimization

The trifluoroacetylation step is pivotal for introducing the 2,2,2-trifluoroacetamido group. Two primary methods are documented:

Method A: Trifluoroacetic Anhydride-Mediated Amidation

In a representative procedure, tert-butyl 4-(aminomethyl)-3-oxopyrrolidine-1-carboxylate (10.0 g, 43.8 mmol) is dissolved in dichloromethane (150 mL) and cooled to 0°C. Trifluoroacetic anhydride (15.4 mL, 109.5 mmol) is added dropwise, followed by triethylamine (18.4 mL, 131.4 mmol). The mixture is stirred at 25°C for 12 hours, yielding the product after aqueous workup (85% yield).

Key Parameters:

-

Solvent: Dichloromethane (polar aprotic)

-

Temperature: 0°C → 25°C (gradual warming)

-

Base: Triethylamine (scavenges HCl)

Method B: Propyl Phosphonous Acid Anhydride Activation

An alternative approach employs propyl phosphonous acid anhydride (T3P®) as a coupling agent. To a solution of the amine precursor (5.0 g, 21.9 mmol) and 2,2,2-trifluoroacetic acid (3.3 mL, 43.8 mmol) in ethyl acetate (100 mL), T3P® (50% in ethyl acetate, 20.9 mL, 35.0 mmol) is added at 2–7°C. After stirring for 2 hours, the reaction is quenched with citric acid, yielding the product in 86% yield.

Comparative Analysis:

| Parameter | Method A (TFA Anhydride) | Method B (T3P® Activation) |

|---|---|---|

| Yield | 85% | 86% |

| Reaction Time | 12 hours | 2 hours |

| Purification | Column Chromatography | Crystallization |

| Scalability | Suitable for >100 g | Limited to <50 g batches |

Critical Reaction Conditions and Troubleshooting

Temperature Control

Exothermic reactions during trifluoroacetylation necessitate strict temperature control. Overheating (>30°C) leads to Boc group cleavage, reducing yields by 15–20%.

Solvent Selection

Ethyl acetate and dichloromethane are optimal for solubility and byproduct removal. Tetrahydrofuran (THF) is avoided due to Boc group instability under prolonged exposure.

Byproduct Management

Unreacted trifluoroacetic anhydride is quenched with 15% citric acid (Method B) or 10% ammonium phosphate (Method A). Residual trifluoroacetate is removed via washing with saturated NaHCO.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) isolates the product with >98% purity. Retention factor () = 0.45 in ethyl acetate/hexane (1:1).

Crystallization

Alternative purification via crystallization from normal heptane at 1–5°C yields needle-like crystals (mp 192–193.5°C).

Spectroscopic Data

-

NMR (400 MHz, CDCl): 1.42 (s, 9H, Boc), 3.65–3.75 (m, 2H, pyrrolidine-CH), 4.68–4.75 (m, 1H, NCH), 6.12 (br s, 1H, NH).

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines. Acidic hydrolysis using trifluoroacetic acid (TFA) or HCl in dioxane (4:1 v/v) at 0–25°C removes the Boc group, yielding the free pyrrolidine-3-oxo-4-((2,2,2-trifluoroacetamido)methyl)amine.

Hydrolysis of the Trifluoroacetamido Moiety

The trifluoroacetamido group undergoes hydrolysis under basic conditions to generate a primary amine. For example:

Coupling Reactions via the Amine Intermediate

The free amine generated from Boc deprotection or trifluoroacetamido hydrolysis participates in coupling reactions. For example, DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure-mediated amidation with carboxylic acids yields novel derivatives.

Notably, coupling reactions with bulky electrophiles (e.g., N-methylpiperazine) may lead to O→N acyl migration side products under prolonged stirring .

Stability Under Oxidative and Metabolic Conditions

The trifluoroacetamido group enhances metabolic stability compared to acetamido analogs:

Comparative Reactivity with Structural Analogs

The pyrrolidine ring and trifluoroacetamido side chain confer distinct reactivity compared to piperidine or triazole-containing analogs:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H17F3N2O4

- Molecular Weight : Approximately 310.27 g/mol

- CAS Number : 1781668-43-6

The structure features a pyrrolidine ring, a tert-butyl ester group, and a trifluoroacetamido substituent. These unique structural elements contribute to its biological activity and interaction with various molecular targets.

Scientific Research Applications

The compound's unique functional groups enhance its applicability in various research areas:

Medicinal Chemistry

- Biological Activity : The trifluoroacetamido group facilitates interactions with proteins and enzymes, potentially leading to inhibition of their activity. This characteristic makes it a candidate for developing therapeutic agents targeting specific biological pathways.

- Case Study : Research has shown that compounds with similar structures exhibit significant binding affinities to certain biological targets. Techniques like surface plasmon resonance have been employed to assess these interactions.

Drug Development

- Building Block for Pharmaceuticals : Its structural features allow it to serve as a versatile building block in the synthesis of novel drug candidates.

- Example Compounds : Related compounds such as tert-butyl 3-{5-[trifluoroacetamido]methyl}-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate have demonstrated efficacy in various pharmacological assays.

Chemical Biology

- The compound can be utilized in probing biological systems due to its ability to modify protein interactions.

- Research Insight : Studies have indicated that the incorporation of trifluoroacetamido groups can enhance the selectivity and potency of inhibitors against target enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparisons focus on pyrrolidine derivatives with varying substituents:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoroacetamido group increases logP, improving membrane permeability but reducing aqueous solubility. Hydroxymethyl derivatives exhibit better solubility, favoring applications in aqueous reaction systems.

- Boc Deprotection: While the Boc group is typically cleaved under acidic conditions, the electron-withdrawing trifluoroacetamido group may necessitate stronger acids (e.g., HCl in dioxane) for complete deprotection compared to non-fluorinated analogs.

Comparative Performance in Reactions

- Mitsunobu Reactions: The hydroxymethyl analog achieved superior yields in ether-forming reactions, whereas the trifluoroacetamido derivative may require optimized conditions (e.g., elevated temperatures or prolonged reaction times).

- Solubility Challenges : The target compound’s lower solubility in polar solvents (e.g., water or acetonitrile) necessitates the use of organic solvents like tetrahydrofuran (THF), contrasting with more hydrophilic analogs .

Biological Activity

tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate (CAS Number: 343582-05-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : C12H17F3N2O4

- Molecular Weight : 302.27 g/mol

The biological activity of tert-butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. The trifluoroacetamido group enhances its lipophilicity and may influence its binding affinity to target proteins.

Biological Activity Overview

- Antiviral Activity : Preliminary studies have indicated that derivatives similar to tert-butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine exhibit antiviral properties against strains of human coronaviruses. These compounds were synthesized and tested for their ability to inhibit viral replication, suggesting potential therapeutic applications in viral infections .

- Anticancer Potential : The compound's structural analogs have shown promising anticancer activity in vitro. For example, related compounds demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range against various human cancer cell lines .

- Kinase Inhibition : Similar pyrrolidine derivatives have been studied for their ability to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .

Case Study 1: Antiviral Activity

A study synthesized several pyrrolidine derivatives and evaluated their antiviral efficacy against human coronavirus strains HCoV-229E and HCoV-OC43. Among these derivatives, some exhibited notable antiviral activity, leading to further modifications aimed at enhancing their efficacy .

Case Study 2: Anticancer Activity

In a comparative analysis of various substituted pyrrolidines, one derivative showed an IC50 value of 3.0 µM against the A549 lung cancer cell line. This finding indicates that modifications to the pyrrolidine ring can significantly impact biological activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves sequential functionalization of the pyrrolidine scaffold. A mixed anhydride method is often employed for amidation:

- Step 1 : Activation of the carboxylic acid precursor using reagents like isobutyl chloroformate in dichloromethane (DCM) with DIPEA as a base to form the reactive intermediate .

- Step 2 : Coupling with 2,2,2-trifluoroacetamide in the presence of DIPEA. Reaction progress is monitored via LC-MS to confirm consumption of starting materials .

- Purification : Flash chromatography (e.g., silica gel, 0–100% ethyl acetate/hexane gradient) isolates the product, followed by characterization via NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic and analytical techniques is used:

- NMR : H and C NMR verify proton/carbon environments, focusing on the trifluoroacetamido group (δ ~2.8–3.2 ppm for methylene protons adjacent to the amide) and pyrrolidine carbonyl (δ ~170 ppm) .

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H] expected vs. observed within 2 ppm error) .

- IR : Peaks near 1680–1720 cm indicate carbonyl groups (pyrrolidinone and trifluoroacetamide) .

Q. What methods ensure purity ≥95% for research use?

- Chromatography : Flash chromatography with solvent gradients (e.g., ethyl acetate/hexane) removes unreacted starting materials and byproducts .

- Recrystallization : Optional step using solvents like dichloromethane/hexane to improve crystalline purity .

- Analytical HPLC : Retention time consistency and absence of secondary peaks confirm purity .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoroacetamido group introduction?

- Stoichiometry : Use 1.1–1.2 equivalents of trifluoroacetamide relative to the activated intermediate to minimize unreacted starting material .

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., hydrolysis of the mixed anhydride) .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .

Q. What strategies resolve discrepancies in NMR data for stereochemical assignments?

- 2D NMR : Utilize H-C HSQC and NOESY to correlate protons and confirm spatial proximity of substituents (e.g., methylene groups adjacent to the amide) .

- Chiral HPLC : Separate enantiomers (if applicable) using chiral stationary phases (e.g., amylose-based columns) to validate stereochemical purity .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Store at –20°C in anhydrous DCM or THF to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Long-term : Lyophilization (post-freeze-drying in HPLC-grade water) enhances shelf life (>12 months) by eliminating residual solvents prone to degradation .

- Monitoring : Periodic H NMR checks detect decomposition (e.g., Boc deprotection signals at δ ~1.4 ppm) .

Q. What analytical approaches validate the compound’s reactivity in downstream applications?

- Kinetic Studies : Track Boc deprotection rates using TFA in DCM via in situ FTIR to optimize reaction conditions for subsequent derivatization .

- Functional Assays : Couple the compound with fluorescent probes (e.g., dansyl chloride) and monitor conjugation efficiency via fluorescence quenching or HPLC .

Methodological Considerations

- Contradictions in Data : If LC-MS shows unanticipated masses, re-examine reaction stoichiometry or consider side reactions (e.g., trifluoroacetamide hydrolysis under basic conditions) .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coat) due to the compound’s potential respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.